

11-Aminoundecyltriethoxysilane fundamental chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Aminoundecyltriethoxysilane**

Cat. No.: **B054507**

[Get Quote](#)

An In-depth Technical Guide on the Core Fundamental Chemical Properties of **11-Aminoundecyltriethoxysilane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Aminoundecyltriethoxysilane is a versatile organosilane coupling agent of significant interest in materials science, nanotechnology, and drug development.^[1] Its bifunctional nature, featuring a terminal primary amine and a hydrolyzable triethoxysilyl group separated by a long undecyl (11-carbon) spacer chain, enables the formation of stable covalent bonds with both inorganic substrates and organic molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and key applications, with a focus on data and protocols relevant to scientific research.

The structure of **11-Aminoundecyltriethoxysilane** consists of a silicon atom bonded to three ethoxy groups and a long undecyl chain, which is terminated by a primary amine group.^[2] The triethoxysilyl moiety serves as the reactive anchor to inorganic surfaces, while the amino group provides a site for further functionalization.^{[1][2]}

Chemical and Physical Properties

The fundamental chemical and physical properties of **11-Aminoundecyltriethoxysilane** are summarized in the tables below. This data is essential for its proper handling, storage, and

application in experimental settings.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(11-aminoundecyl)triethoxysilane[3][4]
CAS Number	116821-45-5[2][3][4]
Molecular Formula	C ₁₇ H ₃₉ NO ₃ Si[2][3][4]
Molecular Weight	333.59 g/mol [5]
InChI Key	LPWZCJFZJCOBHO-UHFFFAOYSA-N[3][4]
SMILES	CCO--INVALID-LINK--(OCC)OCC[2][3][4]
Synonyms	11-(Triethoxysilyl)undecan-1-amine, 1-Undecanamine, 11-(triethoxysilyl)-[2]

Table 2: Physicochemical Properties

Property	Value
Appearance	Clear, colorless to straw-colored liquid[3][5]
Odor	Amine, Ammonia-like[5]
Boiling Point	128 - 132 °C @ 1 mm Hg[5]
Melting Point	< 0 °C (Freezing Point)[5]
Density	0.895 g/cm ³ [5]
Refractive Index	1.4340 - 1.4420 @ 20°C[3]
Solubility	Reacts with water. Soluble in many organic solvents.[5][6]
Flash Point	> 110 °C[5]
Vapor Pressure	< 0.01 mm Hg @ 20°C[5]

Reactivity and Stability

11-Aminoundecyltriethoxysilane is a moisture-sensitive compound.^[7] Its reactivity is primarily governed by the hydrolysis of the triethoxysilyl group and the nucleophilic nature of the terminal amino group.

Hydrolysis and Condensation: The cornerstone of its utility as a surface modifier lies in the reactivity of its triethoxysilyl group. In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH).^[2] These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, silicon, metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds.^[1] They can also condense with each other to form a cross-linked polysiloxane network on the surface.^[1] The terminal amino group can act as an internal base catalyst for this process.^[8]

Stability: The compound is stable when stored in sealed containers, protected from moisture.^[5] It is incompatible with acids, alcohols, and oxidizing agents.^[5] Hazardous decomposition products upon exposure to heat or flame include ethanol and organic acid vapors.^[5]

Experimental Protocols

A critical application of **11-Aminoundecyltriethoxysilane** is the formation of self-assembled monolayers (SAMs) on various substrates. This process, known as silanization, transforms a hydrophilic surface into a functionalized surface with terminal amine groups.^[9]

Protocol for Surface Silanization of Silicon Oxide Substrates

This protocol outlines the steps for creating a high-quality amine-terminated surface.

1. Substrate Cleaning and Activation:

- Clean the silicon wafer or glass slide by sonicating in acetone and then deionized water for 15 minutes each.^[10]
- To create a high density of surface hydroxyl groups, immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution:

Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).[10]

- Rinse the substrate thoroughly with deionized water and dry under a stream of high-purity nitrogen gas.[10]

2. Silane Deposition (Solution Phase):

- Prepare a 1-5% (v/v) solution of **11-Aminoundecyltriethoxysilane** in an anhydrous solvent such as toluene. Anhydrous conditions are crucial to prevent premature polymerization of the silane in solution.[10]
- Immerse the cleaned and dried substrates in the silane solution.[10]
- Allow the deposition to proceed for 1-2 hours at room temperature under a dry nitrogen atmosphere.[11]
- After incubation, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bound silane.[10]

3. Curing:

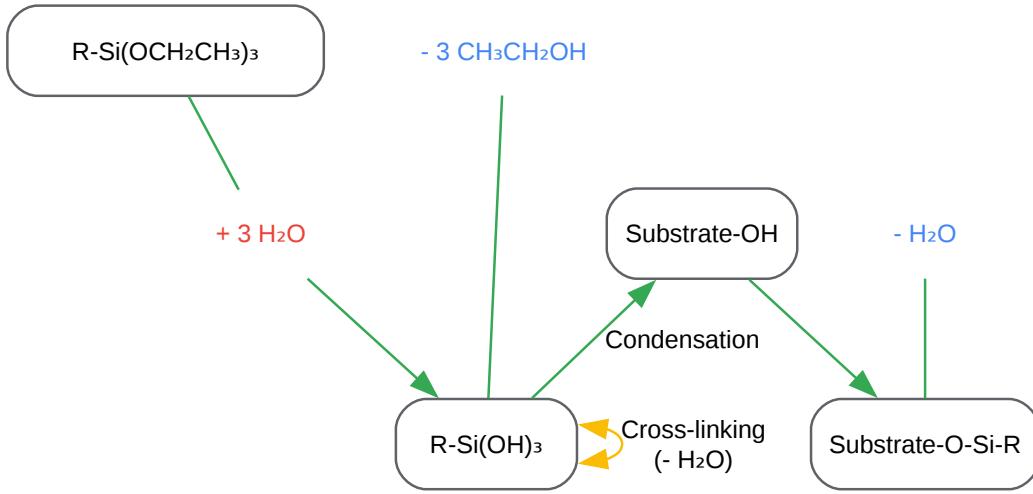
- Bake the silanized substrates in an oven at 110-120 °C for 30-60 minutes.[10][11] This step promotes the formation of stable covalent bonds with the surface and cross-linking between adjacent silane molecules.[10]

4. Characterization:

- The resulting amine-terminated surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry to confirm the presence and quality of the monolayer.[10][11]

Applications in Research and Drug Development

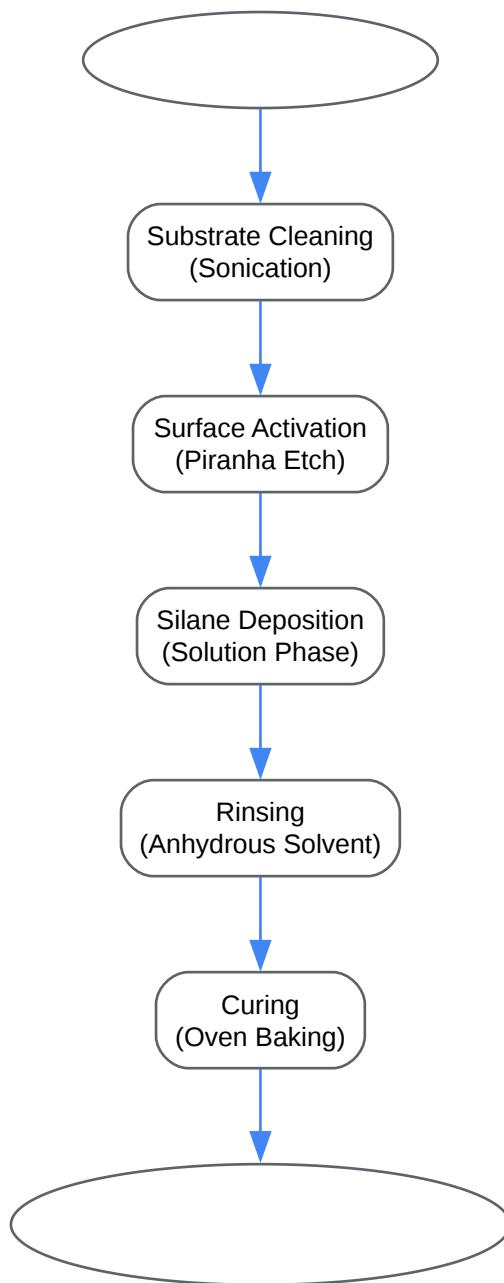
The unique properties of **11-Aminoundecyltriethoxysilane** make it a valuable tool for researchers, particularly in the life sciences.


- Bifunctional Linker: The long, flexible undecyl chain provides spatial separation between the surface and any attached molecule, which can reduce steric hindrance and improve the accessibility of the immobilized species.[1]
- Nanoparticle Functionalization: It is extensively used to modify the surface of nanoparticles (e.g., silica, gold, iron oxide) to enhance their stability in biological media and to conjugate drugs, targeting ligands, or imaging agents for applications in drug delivery and diagnostics. [1]
- Surface Chemistry: It enables the creation of well-defined, amine-terminated self-assembled monolayers (SAMs).[1] These surfaces are used to study cell adhesion, protein adsorption, and other interfacial phenomena.[1] The terminal amine groups provide a reactive handle for the covalent immobilization of biomolecules.[10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the general workflow for surface modification using **11-Aminoundecyltriethoxysilane**.


Hydrolysis and Condensation of 11-Aminoundecyltriethoxysilane

[Click to download full resolution via product page](#)

Caption: Reaction pathway for surface functionalization.

Experimental Workflow for Surface Modification

[Click to download full resolution via product page](#)

Caption: General experimental workflow for surface silanization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS 116821-45-5: 11-Aminoundecyltriethoxysilane [cymitquimica.com]
- 3. 11-Aminoundecyltriethoxysilane, 90+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 11-Aminoundecyltriethoxysilane, 90+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. 11-Aminoundecyltriethoxysilane, 90+% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [11-Aminoundecyltriethoxysilane fundamental chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054507#11-aminoundecyltriethoxysilane-fundamental-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com